molecular formula C9H20OS B6245105 1-methanesulfinyloctane CAS No. 3079-27-4

1-methanesulfinyloctane

Cat. No.: B6245105
CAS No.: 3079-27-4
M. Wt: 176.3
InChI Key:
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Description

1-Methanesulfinyloctane, also known as MSO or 1-Methanesulfinyloctanol, is an organic compound with the molecular formula C8H18OS. It is a colorless liquid with a faint odor and is soluble in most organic solvents. MSO is a versatile compound with a variety of applications in scientific research and laboratory experiments.

Scientific Research Applications

1-methanesulfinyloctane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an additive in lubricants and as a solvent for electroplating. Additionally, this compound has been used in the synthesis of chiral compounds, as a reactant in the synthesis of polyurethanes, and as a reagent in the synthesis of amino acids.

Mechanism of Action

1-methanesulfinyloctane is an organosulfur compound and its mechanism of action is based on the presence of a sulfur atom in the molecule. The sulfur atom is able to form strong bonds with other molecules, allowing it to act as a catalyst in chemical reactions. Additionally, the sulfur atom can act as a Lewis acid, which increases the reactivity of the molecule and allows it to participate in a variety of reactions.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, and it has been used in research studies to investigate the biochemical and physiological effects of sulfur-containing compounds. In animal studies, this compound has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. Additionally, it has been shown to reduce inflammation and improve wound healing in animal models. In humans, this compound has been shown to reduce the levels of inflammatory cytokines and improve the levels of antioxidants in the blood.

Advantages and Limitations for Lab Experiments

1-methanesulfinyloctane is a versatile and relatively non-toxic compound, making it an ideal reagent for use in laboratory experiments. It is easy to synthesize, and it can be purified using simple techniques. Additionally, it is relatively stable and has a low vapor pressure, making it ideal for use in closed systems. However, this compound is not soluble in water and can react with other compounds in the presence of moisture, making it unsuitable for use in aqueous solutions.

Future Directions

Given its versatility and low toxicity, 1-methanesulfinyloctane has a wide range of potential applications in scientific research. Potential future directions for this compound include its use as a reagent in the synthesis of new compounds, as a catalyst in organic reactions, and as a reactant in the synthesis of polymers. Additionally, this compound could be used to investigate the biochemical and physiological effects of sulfur-containing compounds, and to develop new methods for the synthesis of chiral compounds. Finally, this compound could be used in the development of new drugs and agrochemicals, as well as in the synthesis of new materials.

Synthesis Methods

1-methanesulfinyloctane is typically synthesized through a Friedel-Crafts alkylation reaction between 1-chlorooctane and methanethiol. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at room temperature. The reaction is typically complete within 1-2 hours and yields a white solid product. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain a pure sample of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-methanesulfinyloctane can be achieved through the reaction of 1-octene with methanesulfinyl chloride in the presence of a base.", "Starting Materials": [ "1-octene", "methanesulfinyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "1. Add 1-octene to a reaction flask.", "2. Add methanesulfinyl chloride to the reaction flask.", "3. Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst.", "4. Stir the reaction mixture at room temperature for several hours.", "5. Quench the reaction with water.", "6. Extract the product with a non-polar solvent (e.g. diethyl ether).", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain 1-methanesulfinyloctane as a colorless liquid." ] }

3079-27-4

Molecular Formula

C9H20OS

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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